molecular formula C12H17NO2 B12090631 (S)-2-Amino-5-(3-methylphenyl)pentanoic acid

(S)-2-Amino-5-(3-methylphenyl)pentanoic acid

Katalognummer: B12090631
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: GWKPQPNDWDPPQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-5-(3-methylphenyl)pentanoic acid is an organic compound with the molecular formula C12H17NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-(3-methylphenyl)pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and L-leucine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3-methylbenzaldehyde with L-leucine in the presence of a suitable catalyst.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-5-(3-methylphenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-5-(3-Methylphenyl)pentansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

    Biologie: Die Verbindung wird auf ihre mögliche Rolle in biologischen Systemen untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.

    Medizin: Es laufen Forschungsarbeiten, um ihre potenziellen therapeutischen Anwendungen zu untersuchen, wie z. B. bei der Entwicklung neuer Medikamente.

    Industrie: Es wird bei der Herstellung verschiedener chemischer Produkte und Materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von (S)-2-Amino-5-(3-Methylphenyl)pentansäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen vom jeweiligen Kontext und der Anwendung der Verbindung ab.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-5-(3-methylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    (S)-3-Methylpentansäure: Eine strukturell ähnliche Verbindung mit einer anderen funktionellen Gruppe.

    (S)-3-Phenylpentansäure: Eine weitere ähnliche Verbindung mit einer Phenylgruppe anstelle einer Methylphenylgruppe.

Einzigartigkeit

(S)-2-Amino-5-(3-Methylphenyl)pentansäure ist aufgrund seiner spezifischen chiralen Struktur und des Vorhandenseins sowohl einer Amino- als auch einer Methylphenylgruppe einzigartig. Diese Kombination von Merkmalen verleiht ihm im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften.

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

2-amino-5-(3-methylphenyl)pentanoic acid

InChI

InChI=1S/C12H17NO2/c1-9-4-2-5-10(8-9)6-3-7-11(13)12(14)15/h2,4-5,8,11H,3,6-7,13H2,1H3,(H,14,15)

InChI-Schlüssel

GWKPQPNDWDPPQD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)CCCC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.